6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid
Description
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused pyrimidoquinoline core with an ethoxy substituent at the 6-position and a carboxylic acid group at the 2-position. Its structure combines a bicyclic aromatic system with polar functional groups, making it a candidate for pharmaceutical applications, particularly in antimicrobial or anticancer research.
Properties
CAS No. |
57631-59-1 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
6-ethoxy-1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O4/c1-2-21-12-7-13-16-8-10(15(19)20)14(18)17(13)11-6-4-3-5-9(11)12/h3-8H,2H2,1H3,(H,19,20) |
InChI Key |
ALMYTMSGXZFQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=C(C(=O)N2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Polyphosphoric Acid (PPA)-Mediated Cyclization
In a representative procedure:
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Step 1 : 6-Fluorotetrahydroquinaldine (1.0 equiv) and DEEM (1.2 equiv) are heated at 125°C for 5 hours under vacuum to eliminate ethanol.
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Step 2 : Toluene and polyphosphoric acid (PPA, 2.5 equiv) are added, followed by refluxing for 14 hours to facilitate cyclization.
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Step 3 : Hydrolysis with aqueous NaOH (10%) yields the carboxylic acid derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 90.8% | |
| Purity (recrystallized) | 99.2% (HPLC) | |
| Reaction Time | 19 hours (total) |
This method is scalable but requires careful control of PPA stoichiometry to avoid over-acidification.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, particularly for cyclization steps. A KCO-promoted protocol achieves high yields under controlled conditions:
Procedure
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Substrate Preparation :
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N-Aryl-β-bromo-α,β-unsaturated amide (1.0 equiv) is dissolved in DMF.
-
-
Cyclization :
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KCO (5.0 equiv) is added, and the mixture is irradiated at 150°C (100 W) for 2 hours under N.
-
-
Workup :
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The product is purified via silica gel chromatography (CHCl/MeOH, 97:3).
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Optimization Insights :
-
Temperature : Yields increase from 37% at 120°C to 89% at 150°C.
-
Base : KCO outperforms CsCO or KOBu in minimizing side reactions.
Alternative Routes: Ullmann Coupling and Hydrolysis
A patent-derived method employs Ullmann coupling to install the ethoxy group post-cyclization:
Stepwise Functionalization
-
Core Formation :
-
Pyrimido[1,2-a]quinoline-2-carboxylate is synthesized via Pd-catalyzed coupling of bromoquinoline with ethyl propiolate.
-
-
Ethoxylation :
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CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KPO (3.0 equiv) in DMF at 110°C for 12 hours.
-
-
Saponification :
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NaOH (2.0 M) in EtOH/HO (1:1) at 80°C for 6 hours.
-
Performance Metrics :
| Step | Yield | Purity (NMR) |
|---|---|---|
| Ullmann Coupling | 68% | 95% |
| Saponification | 92% | 98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| PPA Cyclization | High scalability | Corrosive reagents |
| Microwave | Rapid (2 hours) | Specialized equipment needed |
| Ullmann | Regioselective ethoxylation | Multi-step, lower yields |
Analytical Validation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group at position 6 is susceptible to nucleophilic displacement. For example:
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Hydrolysis : Treatment with aqueous HCl under reflux replaces the ethoxy group with a hydroxyl group, yielding 6-hydroxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid .
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Aminolysis : Reaction with hydrazine hydrate in ethanol forms 6-hydrazinyl derivatives , which can cyclize further under acidic conditions .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (aq.) | Reflux, 4 h | 6-Hydroxy derivative | 76% | |
| Hydrazine hydrate | Ethanol, 80°C, 2 h | 6-Hydrazinyl intermediate | 69% |
Cyclization and Heterocycle Formation
The carboxylic acid group facilitates cyclization with amines or hydrazines:
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Pyrazole Formation : Condensation with phenylhydrazine in nitrobenzene yields 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivatives .
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Thiadiazole Derivatives : Reaction with carbon disulfide and methyl sulfoxide forms fused thiadiazolo-pyrimidin-quinolinones .
Example Pathway (Pyrazole Formation):
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6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid → Schiff base with phenylhydrazine.
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Intramolecular cyclization under heat → 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline .
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization:
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Esterification : Treatment with ethanol/H forms the ethyl ester (6-ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylate ).
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Amide Formation : Reaction with pyrrolidine and EDC/TEA yields pyrrolidine-1-carboxamide derivatives .
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | Ethanol, HSO, reflux | Ethyl ester | Prodrug synthesis | |
| Amidation | Pyrrolidine, EDC, TEA | N-alkylated amide | Bioactivity optimization |
Oxidation and Reduction
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Oxidation : The pyrimidone ring is stable under mild conditions but undergoes oxidative degradation with KMnO in acidic media to form quinoline-2,3-dicarboxylic acid .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrimidone ring to a dihydro derivative .
Cross-Coupling Reactions
The quinoline core participates in Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts:
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Example : Reaction with 4-fluorophenylboronic acid forms 6-ethoxy-1-oxo-3-(4-fluorophenyl)-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid .
Biological Activity and Derivatization
Derivatives exhibit antimicrobial and anticancer properties:
Key Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid typically involves multi-step organic reactions that integrate various heterocyclic compounds. The compound's structure comprises a pyrimidine ring fused with a quinoline structure, which is significant for its biological activity.
Key Synthesis Methods:
- Friedländer Reaction: This method is often employed to create quinoline derivatives by condensing an amino compound with a carbonyl compound in the presence of an acid catalyst.
- Cyclocondensation Reactions: These reactions are crucial for forming the fused ring system that characterizes this compound.
Biological Activities
Research has shown that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Studies indicate that derivatives of pyrimidoquinoline compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline have demonstrated potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antiallergic Properties
The compound is also noted for its potential use as an antiallergic agent. Research has suggested that certain derivatives can inhibit histamine release from mast cells, thereby alleviating allergic reactions .
Anticancer Potential
Preliminary studies have indicated that pyrimidoquinoline derivatives can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, although further research is needed to fully elucidate the pathways involved.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy and Halogenated Derivatives
Key Compounds :
- 6-Methoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid (): Differs only in the alkoxy group (methoxy instead of ethoxy).
- Bis-6-chloro-triostin (): A bis-chlorinated analogue with altered DNA-binding properties.
The ethoxy group increases steric bulk and lipophilicity compared to methoxy, which may enhance tissue penetration but reduce aqueous solubility. Halogenated derivatives like bis-6-chloro-triostin exhibit distinct DNA-binding preferences, highlighting the role of substituents in target selectivity .
Core Structural Analogues: Quinoline vs. Quinoxaline Systems
Key Compounds :
- 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid (): Replaces the quinoline moiety with quinoxaline.
- Quinoline-2-carboxylic acid derivatives (): Simpler structures lacking the fused pyrimidine ring.
The pyrimidoquinoline core may enable stronger DNA intercalation due to extended planar aromaticity compared to simpler quinoline derivatives.
Common Routes :
Williamson Ether Synthesis : Used to introduce alkoxy groups (methoxy, ethoxy) at the 6-position via reaction of chloro/bromo precursors with alcohols .
Carbodiimide Coupling : For forming carboxamide derivatives (e.g., anti-allergic N-tetrazolyl compounds in ).
Challenges :
- Ethoxy’s larger size may reduce reaction yields compared to methoxy due to steric hindrance.
- Cyclization steps require precise conditions to maintain ring integrity .
Biological Activity
6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is a compound belonging to the pyrimidoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidine ring fused with a quinoline moiety, which is essential for its biological activity.
Antioxidant Activity
Research indicates that derivatives of quinoline, including those related to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress. For instance, studies using the DPPH assay have shown that certain quinoline derivatives can inhibit radical formation effectively, with inhibition percentages reaching up to 40% at specific concentrations .
Antimicrobial Activity
Quinoline derivatives are well-documented for their antimicrobial properties. A review highlighted that compounds similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. These studies demonstrated that certain derivatives exhibit potent antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 6.25 to 19.95 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 6-Ethoxy derivative | E. coli | 6.25 |
| 6-Ethoxy derivative | S. aureus | 19.95 |
| Other derivatives | Bacillus subtilis | 7.81 |
Antiallergic Activity
The patent literature indicates that pyrimidoquinoline derivatives are being explored for their potential as antiallergy agents. Specifically, they have shown efficacy in treating allergic reactions and bronchial asthma by inhibiting histamine release and modulating immune responses . This mechanism suggests a dual role in both prevention and treatment of allergic conditions.
Study on Antioxidant Properties
A recent study focused on the synthesis and evaluation of antioxidant activity of various quinoline derivatives revealed that modifications at specific positions significantly enhance their radical-scavenging ability. The study utilized UV-vis spectroscopy and FTIR to confirm structural integrity and functional group presence before conducting biological assays .
Antimicrobial Evaluation
In another investigation, several synthesized quinoline derivatives were screened for their antimicrobial efficacy against standard bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups, highlighting the importance of electronic effects in biological activity .
Q & A
Q. What are the recommended synthetic protocols for 6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis involves coupling reactions using activating agents like HBTU (1.1 mol) with triethylamine (TEA, 3.3 mol) in DMF at 0°C, followed by gradual warming to room temperature for 12 hours . Cyclization strategies, as seen in related pyrido[3,2,1-ij]quinoline derivatives, may employ POCl3 or polyphosphoric acid under reflux to form the fused ring system . Optimization should focus on stoichiometry (1:1.5 molar ratio of acid to amine), solvent polarity (DMF enhances solubility), and temperature control to minimize side reactions. Reaction progression should be monitored via TLC or HPLC .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
Key techniques include:
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group) .
- NMR (¹H/¹³C) : Deshielded aromatic protons (δ 7.5–8.5 ppm) and ethoxy methyl protons as a triplet near δ 1.4 ppm confirm the structure .
- Elemental Analysis : Verifies C, H, N composition within ±0.4% of theoretical values.
- HPLC with UV Detection : Uses C18 columns and acetonitrile/water gradients to assess purity ≥95% .
Q. What strategies resolve synthetic byproducts or diastereomers during preparation?
- Flash Column Chromatography : Separates regioisomers using silica gel and ethyl acetate/hexane (3:7) .
- Chiral HPLC : Resolves enantiomers with amylose-based columns (e.g., Chiralpak IA) and ethanol/heptane mobile phases .
- Recrystallization : Isolates pure crystalline forms from ethanol/water mixtures (80:20) at −20°C .
Advanced Research Questions
Q. How do structural modifications at the ethoxy and oxo positions impact inhibitory activity against α-glucosidase and α-amylase?
The ethoxy group enhances lipophilicity, improving membrane permeability, while the oxo group engages in hydrogen bonding with enzyme active sites. SAR models for quinoline-2-carboxylic acid derivatives show electron-withdrawing substituents (e.g., ethoxy) reduce Ki values by up to 40% compared to unsubstituted analogs . Enzymatic assays using p-nitrophenyl glycosides under physiological pH (6.8–7.4) and temperature (25–37°C) validate these effects. Molecular docking simulations suggest bulkier alkoxy groups reduce steric hindrance in hydrophobic enzyme pockets .
Q. What thermodynamic parameters govern solubility in aqueous-organic systems, and how can they guide formulation design?
Partition coefficients (log P) and van’t Hoff parameters (ΔG, ΔH, ΔS) are critical. For quinoline-2-carboxylic acid analogs, studies in diethyl ether/water systems show spontaneous (ΔG < 0), endothermic (ΔH > 0) partitioning with entropy-driven (ΔS > 0) behavior . Formulation strategies should match Hildebrand solubility parameters (δ ~24 MPa¹/²) using ethanol/water mixtures. Micro-solubility assays at pH 7.4 optimize bioavailability .
Q. How can computational tools predict interactions with bacterial topoisomerases?
Molecular docking (AutoDock Vina) and MD simulations (NAMD/GROMACS) using topoisomerase IV (PDB: 3K3F) model binding modes. Key metrics include:
- Docking Scores : Binding energies ≤ −8 kcal/mol suggest strong inhibition.
- Hydrogen Bond Networks : Between the carboxylic acid group and Ser79/Asp83 residues.
- MM-PBSA Calculations : Estimate binding free energy from MD trajectories. Validation via MIC assays against S. aureus and E. coli is essential .
Q. What in vitro models evaluate pharmacokinetic properties like metabolic stability?
- Hepatocyte Incubations : Human primary hepatocytes (HepaRG) assess metabolic half-life (t1/2) via LC-MS/MS.
- CYP450 Inhibition Assays : Use recombinant CYP3A4/2D6 isoforms and fluorescent substrates (IC50 <10 µM indicates high risk).
- Caco-2 Permeability : Papp >1 × 10⁻⁶ cm/s suggests good intestinal absorption .
Q. How do metal complexes of this compound affect its pharmacological profile?
Mixed ligand complexes with Co(II)/Ni(II) and bipyridine ligands enhance antibacterial and anticancer activity. Synthesis involves microwave-assisted reactions (e.g., 60°C, 20 min), characterized by FTIR, UV-Vis, and magnetic susceptibility measurements. Theoretical modeling (HyperChem/Gaussian) predicts octahedral geometries and electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
